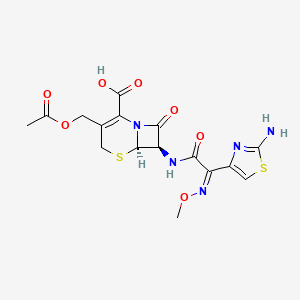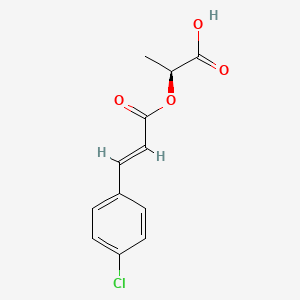
Piperazin-1-ium
Overview
Description
Piperazin-1-ium is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is a derivative of piperazine and is often found in the form of piperazinium salts. This compound compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazin-1-ium compounds can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an aldehyde, an amine, an isocyanide, and a carboxylic acid .
Industrial Production Methods
Industrial production of piperazinium compounds often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine, which can then be further processed to produce piperazinium salts . Another method involves the reduction of pyrazine with sodium in ethanol, which yields piperazine that can be converted to piperazinium compounds .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-ium compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperazine N-oxides.
Reduction: Reduction of piperazinium compounds can yield piperazine derivatives.
Substitution: This compound compounds can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts for cyclization, aldehydes and isocyanides for the Ugi reaction, and sodium for reduction reactions. Reaction conditions often involve the use of bases such as DBU and solvents like ethanol .
Major Products Formed
The major products formed from these reactions include various piperazine derivatives, such as 1-benzylpiperazine and piperazine N-oxides .
Scientific Research Applications
Piperazin-1-ium compounds have a wide range of scientific research applications:
Mechanism of Action
Piperazin-1-ium compounds exert their effects primarily through interaction with GABA receptors. They act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms . This mechanism is utilized in the pharmaceutical industry to develop anthelmintic drugs.
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another six-membered ring compound with one nitrogen atom.
Morpholine: A six-membered ring compound with one nitrogen and one oxygen atom.
Imidazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness of Piperazin-1-ium
This compound compounds are unique due to their dual nitrogen atoms, which provide versatile binding possibilities with metal ions and other molecules. This makes them valuable in the synthesis of complex molecules and in applications requiring strong hydrogen bond interactions .
Properties
IUPAC Name |
piperazin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC[NH2+]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1237295.png)

![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)

![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)



![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)




